5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound belongs to a class of chemicals with a base structure of pyrimidinetrione, which is of significant interest in organic and medicinal chemistry due to its potential applications and functional properties. The specific chemical, characterized by substituents including a furyl group and a methylphenyl group, is synthesized and analyzed for its molecular structure, chemical reactivity, and both physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives often involves multicomponent reactions, such as the Knoevenagel condensation or the Biginelli reaction, which can introduce various substituents into the pyrimidine ring system. For similar compounds, researchers have developed methods that allow for the efficient and selective formation of the pyrimidinetrione core with desired substituents. For example, a green one-pot synthesis method has been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives, suggesting a potentially applicable approach for synthesizing the compound (Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrimidinetrione derivatives has been extensively studied using crystallography and spectroscopy. The conformation of the central pyrimidine ring, substituent orientations, and the presence of intramolecular hydrogen bonding significantly influence the compound's reactivity and properties. Similar studies have revealed the importance of these structural features in determining the stability and reactivity of the molecule (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetrione derivatives participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions, due to the reactive sites within their structure. The presence of multiple functional groups allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The synthetic utility of these compounds is highlighted by their ability to undergo transformations that lead to novel heterocyclic compounds with potential pharmacological activities (Westerlund, 1980).
Scientific Research Applications
Knoevenagel Condensations
- Context : Knoevenagel condensations involving similar furfural compounds have been studied for their efficiency and the effects of microwave irradiation on the reactions (Gajdoš, Miklovič, & Krutošíková, 2006).
Antimicrobial and Anticancer Applications
- Context : Derivatives of pyrano[2,3-d]pyrimidine, similar in structure to the compound , have shown significant antimicrobial and anticancer activities. These compounds act by inhibiting cell wall synthesis in microbes and intercalating DNA in cancer cells (Abd El-Sattar et al., 2021).
Synthesis and Reaction Studies
- Context : Studies on the synthesis and reactions of α-acetylenic ketones containing a nitrofuran ring, which are structurally related to the compound , provide insights into the formation of various heterocyclic compounds (Sasaki & Yoshioka, 1971).
Antimycobacterial Activity
- Context : Certain compounds structurally related to 5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6-pyrimidinetrione have demonstrated antimycobacterial activity against Mycobacterium species, suggesting potential applications in treating tuberculosis (Küçükgüzel et al., 1999).
Ring Opening Reactions
- Context : Research into the ring opening reactions of similar furan-based compounds can offer insights into the potential reactivity and applications of the compound (Šafár̆ et al., 2000).
Microbial Evaluation and Synthesis
- Context : The microbial evaluation and synthesis of furyl-based cyanoiminopyrimidines, related to the compound in focus, reveal potential antimicrobial properties, highlighting their potential application in pharmaceutical research (Vignesh & Ingarsal, 2021).
Inhibitors of PKCtheta
- Context : Heteroaryl groups like furan in similar compounds have been studied for their inhibitory effects on PKCtheta, indicating potential therapeutic applications in diseases where PKCtheta is implicated (Subrath et al., 2009).
properties
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-4-3-5-12(8-10)19-16(21)14(15(20)18-17(19)22)9-13-7-6-11(2)23-13/h3-9H,1-2H3,(H,18,20,22)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSASLYKENLSJX-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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